Pinocembrin Chalcone Demonstrates Superior Antimutagenic Potency vs. Cardamonin and Pinocembrin
In a direct comparative study of compounds isolated from Boesenbergia pandurata, pinocembrin chalcone exhibited the most potent antimutagenic activity against the dietary carcinogen Trp-P-1, with an IC50 of 5.2 ± 0.4 μM. This was significantly more potent than both cardamonin (2',4'-dihydroxy-6'-methoxychalcone, IC50 = 5.9 ± 0.7 μM) and pinocembrin (the corresponding flavanone, IC50 = 6.9 ± 0.8 μM) [1]. The difference represents a 12% and 25% improvement in potency, respectively, in the same assay system.
| Evidence Dimension | Antimutagenic Activity (IC50) |
|---|---|
| Target Compound Data | 5.2 ± 0.4 μM |
| Comparator Or Baseline | Cardamonin: 5.9 ± 0.7 μM; Pinocembrin: 6.9 ± 0.8 μM |
| Quantified Difference | 12% more potent than cardamonin; 25% more potent than pinocembrin |
| Conditions | Ames test using Salmonella typhimurium TA98 with Trp-P-1 mutagen; preincubation method |
Why This Matters
For researchers studying dietary carcinogen detoxification or chemoprevention, pinocembrin chalcone offers a quantifiable advantage in potency over its closest natural analogs, enabling more sensitive assay development and potentially lower effective concentrations.
- [1] Trakoontivakorn, G., Nakahara, K., Shinmoto, H., Takenaka, M., Onishi-Kameyama, M., Ono, H., ... & Tsushida, T. (2001). Structural Analysis of a Novel Antimutagenic Compound, 4-Hydroxypanduratin A, and the Antimutagenic Activity of Flavonoids in a Thai Spice, Fingerroot (Boesenbergia pandurata Schult.) against Mutagenic Heterocyclic Amines. Journal of Agricultural and Food Chemistry, 49(6), 3046-3050. View Source
